molecular formula C11H16BrNO4S B513126 5-bromo-N-(1-hydroxybutan-2-yl)-2-methoxybenzenesulfonamide CAS No. 86919-31-5

5-bromo-N-(1-hydroxybutan-2-yl)-2-methoxybenzenesulfonamide

Cat. No.: B513126
CAS No.: 86919-31-5
M. Wt: 338.22g/mol
InChI Key: NOTOSXPCXLOUKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(1-hydroxybutan-2-yl)-2-methoxybenzenesulfonamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a bromine atom, a hydroxybutan-2-yl group, a methoxy group, and a benzenesulfonamide moiety. It is often used in research settings due to its interesting chemical properties and potential biological activities .

Preparation Methods

The synthesis of 5-bromo-N-(1-hydroxybutan-2-yl)-2-methoxybenzenesulfonamide typically involves several steps. One common synthetic route includes the bromination of a suitable precursor, followed by the introduction of the hydroxybutan-2-yl group and the methoxy group. The final step involves the formation of the sulfonamide moiety. Reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper compounds .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

5-bromo-N-(1-hydroxybutan-2-yl)-2-methoxybenzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced sulfonamide derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

5-bromo-N-(1-hydroxybutan-2-yl)-2-methoxybenzenesulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-bromo-N-(1-hydroxybutan-2-yl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

When compared to similar compounds, 5-bromo-N-(1-hydroxybutan-2-yl)-2-methoxybenzenesulfonamide stands out due to its unique combination of functional groups. Similar compounds include:

Properties

CAS No.

86919-31-5

Molecular Formula

C11H16BrNO4S

Molecular Weight

338.22g/mol

IUPAC Name

5-bromo-N-(1-hydroxybutan-2-yl)-2-methoxybenzenesulfonamide

InChI

InChI=1S/C11H16BrNO4S/c1-3-9(7-14)13-18(15,16)11-6-8(12)4-5-10(11)17-2/h4-6,9,13-14H,3,7H2,1-2H3

InChI Key

NOTOSXPCXLOUKT-UHFFFAOYSA-N

SMILES

CCC(CO)NS(=O)(=O)C1=C(C=CC(=C1)Br)OC

Canonical SMILES

CCC(CO)NS(=O)(=O)C1=C(C=CC(=C1)Br)OC

Origin of Product

United States

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